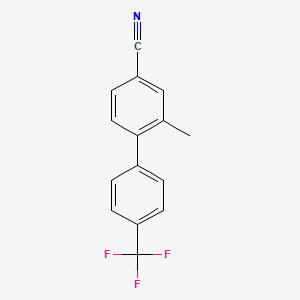

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile

CAS No.: 1383798-19-3

Cat. No.: VC2718702

Molecular Formula: C15H10F3N

Molecular Weight: 261.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1383798-19-3 |

|---|---|

| Molecular Formula | C15H10F3N |

| Molecular Weight | 261.24 g/mol |

| IUPAC Name | 3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile |

| Standard InChI | InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 |

| Standard InChI Key | VBRUIEVESWEEMK-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F |

| Canonical SMILES | CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile consists of two phenyl rings connected by a single bond, with a methyl group at the 2-position of one ring, a trifluoromethyl group at the 4'-position of the second ring, and a carbonitrile (cyano) group at the 4-position. This compound has been identified in chemical databases under two similar names that may represent the same structure with different naming conventions:

The structural composition combines the rigidity of the biphenyl core with the electron-withdrawing properties of both the trifluoromethyl and nitrile groups, creating a unique electronic profile that can be valuable for various applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile are largely influenced by its functional groups. While specific experimental data for this exact compound is limited in the literature, we can infer properties based on its structure and similar compounds.

Physical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Solid | Typical for similar biphenyl compounds |

| Melting Point | Not reported | Comparable biphenyl compounds typically melt between 80-150°C |

| Boiling Point | Not reported | Expected to be high due to molecular weight |

| Solubility | Soluble in organic solvents | Likely soluble in ethyl acetate, dichloromethane, and other organic solvents based on similar structures |

| LogP | Estimated 3.5-4.5 | Based on similar trifluoromethyl-containing biphenyls |

Chemical Reactivity

The compound's reactivity is influenced by three key structural elements:

-

The nitrile (cyano) group at the 4-position provides a site for nucleophilic addition reactions and can participate in various transformations including hydrolysis to carboxylic acids.

-

The trifluoromethyl group at the 4'-position contributes electron-withdrawing effects, enhancing the electrophilicity of the attached ring.

-

The methyl group at the 2-position provides a site for potential functionalization through radical halogenation or oxidation reactions.

| Hazard Type | Classification | Code |

|---|---|---|

| Signal Word | Warning | - |

| Health Hazards | Skin irritation | H315 |

| Eye irritation | H319 | |

| Respiratory tract irritation | H335 | |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |

| Reagent 1 | Reagent 2 | Catalyst System | Conditions |

|---|---|---|---|

| 4-Bromo-3-methylbenzonitrile | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/PPh₃ | Base (K₃PO₄), Toluene, 80°C |

| 2-Methyl-4-cyanophenyl triflate | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | Base (Na₂CO₃), THF/H₂O, 80°C |

This approach is supported by similar synthetic procedures documented for related biphenyl compounds .

Alternative Synthetic Routes

Alternative methods may include:

-

Manganese-Catalyzed Cross-Coupling: Recent advances have shown that manganese catalysts can facilitate cross-coupling reactions between aryl halides and Grignard reagents to form biphenyl structures .

-

Sequential Functionalization: Starting with a simpler biphenyl core and introducing the nitrile and trifluoromethyl groups through sequential functionalization reactions.

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.6-7.8 | d | Aromatic protons adjacent to CF₃ |

| 7.4-7.6 | m | Other aromatic protons |

| 7.2-7.4 | d | Aromatic protons adjacent to CN |

| 2.2-2.4 | s | CH₃ |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 118-120 | CN |

| 123-127 | Quaternary C (CF₃) |

| 125-130 | Aromatic CH |

| 130-135 | Quaternary C (biphenyl junction) |

| 135-140 | Quaternary C (methyl) |

| 142-145 | Quaternary C (CN) |

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| -62 to -63 | s | CF₃ |

These expected values are based on reported NMR data for similar biphenyl compounds containing trifluoromethyl and nitrile functional groups .

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 2220-2240 | C≡N stretching |

| 1600-1650 | Aromatic C=C stretching |

| 1250-1350 | C-F stretching |

| 800-850 | Para-substituted aromatic C-H bending |

Applications and Research Relevance

Based on its structural features, 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile may have applications in several fields:

Pharmaceutical Research

Compounds with similar structural features have been investigated for various pharmaceutical applications:

-

Trifluoromethyl-containing biphenyls have been studied as building blocks for drugs targeting various biological pathways.

-

The nitrile group provides a valuable site for further derivatization to amides, amines, or tetrazoles, which are common pharmacophores in medicinal chemistry.

Materials Science

The rigid biphenyl core combined with electron-withdrawing groups suggests potential applications in:

-

Liquid crystal technologies

-

Optical materials with non-linear optical properties

-

Electronic components due to potential electron transport capabilities

Synthetic Intermediates

This compound likely serves as an intermediate in the synthesis of more complex molecules with applications in:

-

Agrochemical development

-

Specialty polymer synthesis

-

Fluorinated material production

Comparison with Related Compounds

Examining structurally similar compounds provides insight into the potential properties and applications of 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile:

The addition of the methyl group at the 2-position in our target compound likely induces a twist in the biphenyl system, affecting the conjugation between the two aromatic rings and consequently altering its electronic and physical properties compared to these related structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume